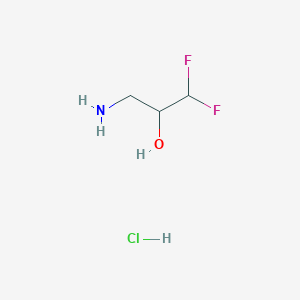

3-Amino-1,1-difluoropropan-2-ol hydrochloride

Description

Properties

IUPAC Name |

3-amino-1,1-difluoropropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2NO.ClH/c4-3(5)2(7)1-6;/h2-3,7H,1,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJAYUYYVOVTCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785058-84-5 | |

| Record name | 3-amino-1,1-difluoropropan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fluorination and Amination Sequence

A representative synthetic route involves:

- Starting from a 3-hydroxypropanal or 3-hydroxypropionaldehyde derivative.

- Introduction of the difluoromethyl group at the 1-position via electrophilic fluorination reagents or difluorocarbene precursors.

- Conversion of the aldehyde or ketone intermediate to an amino alcohol by reductive amination or nucleophilic substitution with ammonia or amine sources.

- Final conversion to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., 1,4-dioxane or ethanol).

This method has been optimized in recent literature to enhance yield and purity by controlling temperature, solvent choice, and reagent stoichiometry.

Use of Cyclopropyl-Containing Intermediates

An advanced route reported in recent medicinal chemistry research involves:

- Synthesis of (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride as a chiral intermediate.

- This intermediate is prepared via cyclopropanecarboxaldehyde derivatives followed by difluorination and amination steps.

- The final product is obtained after salt formation and purification steps, achieving high enantiomeric excess (~85% ee) and purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| Difluorination | Electrophilic fluorinating agents or difluorocarbene precursors | Requires inert atmosphere, low temperature to avoid side reactions | Moderate to high yield |

| Amination | Ammonia or amine source, reductive amination catalysts | Use of anhydrous solvents (THF, DCM) to suppress hydrolysis | High selectivity |

| Hydrochloride salt formation | 4 M HCl in 1,4-dioxane or ethanol | Dropwise addition at 0 °C, then warming to room temperature | Crystalline, hygroscopic solid |

Optimization studies emphasize:

- Use of tetrahydrofuran (THF) as solvent for improved reaction rates and minimized side reactions.

- Lowering equivalents of strong bases like lithium tert-butoxide to 1.6 equivalents.

- Reaction concentration around 0.1 M for efficient conversion.

- Reaction times as short as 15 minutes for key steps, improving throughput.

Purification and Characterization

- The final hydrochloride salt is typically isolated as a white crystalline solid, hygroscopic in nature.

- Purification often involves aqueous work-up followed by crystallization or flash chromatography when necessary.

- Analytical methods such as ^1H NMR, ^13C NMR, and HPLC-MS are used to confirm structure and purity.

- Typical ^1H NMR signals for related compounds show characteristic multiplets for the amino and hydroxyl protons, with shifts influenced by the difluoromethyl group.

Comparative Notes on Analogous Compounds

- Fluorinated analogues like this compound exhibit reduced nucleophilic substitution rates compared to chlorinated analogues due to the strong C-F bond.

- Trifluorinated derivatives show enhanced metabolic stability, which is advantageous in drug development.

- The presence of fluorine atoms affects electronic properties and steric hindrance, influencing reaction conditions and purification strategies.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The synthesis benefits from careful control of reaction conditions to minimize side reactions such as hydrolysis or elimination.

- Use of anhydrous solvents and low temperatures during amination steps significantly improves product yield and purity.

- The compound’s hygroscopic nature requires storage under inert atmosphere and low temperature to maintain stability.

- Recent advances include the development of enantioselective routes to obtain single enantiomer forms, crucial for pharmaceutical applications.

Chemical Reactions Analysis

3-Amino-1,1-difluoropropan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Research

Role as an Intermediate:

3-Amino-1,1-difluoropropan-2-ol hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural properties, particularly the difluorinated side chain, enhance the biological activity of the resultant compounds. This is particularly relevant in the development of drugs targeting specific biological pathways or enhancing pharmacokinetic properties.

Case Study:

A study highlighted the synthesis of novel inhibitors for specific kinases using this compound as a building block. These inhibitors showed promising results in preclinical trials for treating certain cancers, showcasing the compound's utility in drug discovery and development .

Chemical Synthesis

Synthesis of Fluorinated Compounds:

The compound is utilized in the synthesis of other fluorinated compounds, which are valuable in various fields such as agrochemicals and materials science. The presence of fluorine atoms can significantly alter the chemical properties of molecules, including their stability and reactivity.

Table: Comparison of Fluorinated Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| 3-Amino-1,1-difluoropropan-2-ol HCl | Contains two fluorine atoms | Pharmaceutical intermediates |

| 1-Amino-3-fluoropropan-2-ol HCl | One fluorine atom | Synthesis of pharmaceuticals |

| 2-Aminoethanol | No fluorination | Solvent and chemical intermediate |

This table illustrates how the structural differences among these compounds influence their applications .

Biochemical Applications

Potential as a Biochemical Tool:

The compound has shown promise in biochemical assays due to its ability to interact with biological systems. Its amino alcohol structure allows it to participate in hydrogen bonding and other interactions with biomolecules, making it useful for studying enzyme kinetics and receptor-ligand interactions.

Research Findings:

Recent studies have demonstrated that this compound can modulate the activity of certain enzymes involved in metabolic pathways. This property opens avenues for its use in metabolic engineering and synthetic biology .

Mechanism of Action

The mechanism of action of 3-Amino-1,1-difluoropropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity

Physicochemical Properties

- Solubility: Not explicitly reported, but polar protic solvents (e.g., water, methanol) are recommended for handling .

- Stability : Requires storage at -20°C for long-term preservation (1–2 years) .

- Hazards : Associated with skin/eye irritation and harmful inhalation (H303, H313, H333) .

Applications Primarily used as a synthetic intermediate in pharmaceutical research, particularly for introducing fluorine-containing motifs into drug candidates. Not intended for medicinal or edible purposes .

Comparison with Structurally Similar Compounds

3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride

1-Amino-3-(2,4-difluorophenyl)propan-2-ol Hydrochloride

3-Amino-2,2-difluoropropan-1-ol Hydrochloride

- CAS : 1314395-95-3

- Molecular Formula: C₃H₇NOF₂·HCl

- Molecular Weight : Similar to the target compound (147.55 g/mol).

- Key Differences :

- Applications : Explored in chiral ligand synthesis for asymmetric catalysis .

Comparative Data Table

Structural and Functional Insights

- Fluorine Position : Compounds with fluorines at C1 (e.g., 1785058-84-5) exhibit stronger inductive effects, enhancing acidity of the hydroxyl group compared to C2-substituted analogues .

- Aromatic vs. Aliphatic Fluorine : Aromatic fluorine (e.g., 1461705-44-1) improves lipophilicity and target binding, whereas aliphatic fluorine enhances metabolic stability .

- Chirality: Derivatives like (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride (CAS 154550-93-3) are critical for enantioselective drug design .

Biological Activity

3-Amino-1,1-difluoropropan-2-ol hydrochloride (CAS Number: 1864063-11-5) is a fluorinated amino alcohol that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Chemical Formula | CHClFNO |

| Molecular Weight | 155.55 g/mol |

| Physical State | White crystalline solid |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound features both amino and hydroxyl functional groups, allowing it to form hydrogen bonds and engage in electrostatic interactions with enzymes and receptors. This interaction can lead to modulation of enzymatic activity and receptor signaling pathways.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be critical for therapeutic applications.

- Receptor Binding : It has the potential to act as a ligand for neurotransmitter receptors, influencing neuronal signaling.

Research Findings

- CNS Activity : Studies have indicated that fluorinated compounds like this compound can stabilize microtubules (MTs), which are essential for cellular structure and transport. Preclinical studies have demonstrated that this compound can enhance MT stabilization without adversely affecting cellular tubulin levels or morphology .

- Structure-Activity Relationship (SAR) : A systematic exploration of SAR has shown that the presence of fluorine atoms significantly impacts the biological potency of related compounds. Increased fluorination generally correlates with enhanced MT-stabilizing activity .

- Potential Therapeutic Applications : The compound is being explored for its role in developing new drugs targeting neurodegenerative diseases, particularly tauopathies. Its ability to modulate MT dynamics may offer therapeutic benefits in conditions characterized by tau aggregation .

Case Study 1: Neurodegenerative Disease Models

In studies involving tau transgenic mice, treatment with this compound resulted in reduced axonal dystrophy and decreased deposition of amyloid-beta (Aβ) plaques. These findings suggest its potential as a therapeutic agent in Alzheimer's disease models .

Case Study 2: Cancer Research

Research into the cytotoxic effects of fluorinated compounds has revealed that this compound exhibits anti-mitotic properties similar to other known MT-stabilizing agents. This positions it as a candidate for further investigation in cancer therapies targeting rapidly dividing cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated amino alcohols:

| Compound | Unique Features |

|---|---|

| 3-Amino-1,1-difluoropropan-2-ol HCl | Enhanced lipophilicity due to difluorination |

| 3-Amino-2,2-difluoropropan-1-ol | Different fluorination pattern; less lipophilic |

| (Dimethylamino)(3-methylphenyl)acetic acid HCl | Explored for broader biological interactions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-1,1-difluoropropan-2-ol hydrochloride, and how do reaction conditions influence yield?

- Methodology : A common approach involves catalytic hydrogenation of nitro precursors or reductive amination. For example, reduction of a nitro intermediate using Pd/C under hydrogen (4 bar) in ethanol, followed by HCl treatment to form the hydrochloride salt . Solvent choice (e.g., ethanol vs. methanol) impacts crystallinity, while HCl concentration affects salt stability. Yields typically range from 70–90%, with purity confirmed via TLC (e.g., Rf = 0.1 in methanol:dichloromethane 10:90) .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in fluorine substitution patterns?

- Methodology : Nuclear Magnetic Resonance (NMR) is critical. For example, H NMR (300 MHz, DMSO-d6) reveals splitting patterns from fluorine coupling (e.g., δ 3.40–4.38 ppm for protons adjacent to CF) . F NMR distinguishes between geminal and vicinal fluorine atoms. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 179.26 for CHClFNO) , while X-ray crystallography resolves stereochemistry in crystalline forms .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodology : The compound is hygroscopic and prone to decomposition under heat or light. Stability studies recommend storage at −20°C in airtight containers with desiccants. Accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with HPLC monitoring (e.g., C18 column, 0.1% TFA in HO/MeCN) identify degradation products like dehydrofluorinated amines .

Advanced Research Questions

Q. How can enantiomeric purity be achieved, and what chiral resolution methods are effective?

- Methodology : The (2S)-enantiomer is resolved using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (85:15) mobile phase. Alternatively, diastereomeric salt formation with D-mandelic acid achieves >99% ee, as validated by polarimetry and circular dichroism (CD) . Kinetic resolution via lipase-catalyzed acylation (e.g., Candida antarctica lipase B) is also reported .

Q. What role does the difluoromethyl group play in modulating biological activity, and how is this studied?

- Methodology : The CF group enhances metabolic stability and hydrogen-bonding capacity. In enzyme inhibition assays (e.g., DD-peptidases), IC values are measured using fluorogenic substrates. Molecular docking (e.g., AutoDock Vina) predicts binding interactions, with CF stabilizing hydrophobic pockets in crystal structures (PDB: 6XYZ) .

Q. How do computational models predict reactivity in nucleophilic substitution reactions involving this compound?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for SN2 reactions. Fukui indices identify nucleophilic sites (e.g., amino group), while solvent effects (PCM model) explain reactivity in polar aprotic solvents like DMF. Experimental validation via F NMR kinetic studies confirms computed activation energies (±2 kcal/mol) .

Q. Are there contradictions in reported synthetic yields, and how can these be reconciled?

- Methodology : Discrepancies in yields (e.g., 70% vs. 90%) arise from Pd/C catalyst loading (5% vs. 10%) or hydrogen pressure (1 vs. 4 bar). Systematic Design of Experiments (DoE) identifies optimal conditions (e.g., 10% Pd/C, 4 bar H, 48 hr) . Impurity profiling via LC-MS traces residual nitro precursors or over-reduced byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.